Cas no 92933-47-6 (5-Isopropyl-1H-pyrazole-3-carboxylic acid)

5-Isopropyl-1H-pyrazole-3-carboxylic acid structure
92933-47-6 structure
상품 이름:5-Isopropyl-1H-pyrazole-3-carboxylic acid
CAS 번호:92933-47-6
MF:C7H10N2O2
메가와트:154.166501522064
MDL:MFCD02224142
CID:91062
PubChem ID:24883358

5-Isopropyl-1H-pyrazole-3-carboxylic acid 화학적 및 물리적 성질

이름 및 식별자

    • 5-Isopropyl-1H-pyrazole-3-carboxylic acid
    • 3-Isopropylpyrazole-5-carboxylic acid
    • 5-isopropyl-2H-pyrazole-3-carboxylic acid
    • 3-isopropyl-1H-pyrazole-5-carboxylic acid
    • 5-ISOPROPYLPYRAZOLE-3-CARBOXYLIC ACID
    • 3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
    • 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethyl)-
    • CHWXKAHFWLSLOQ-UHFFFAOYSA-N
    • 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
    • 5-isopropyl-1H-pyrazol-3-carboxylic acid
    • 3-(methylethyl)pyrazole-5-carboxylic acid
    • PubChem22754
    • ChemDiv2_003364
    • Oprea1
    • 5-(1-Methylethyl)-1H-pyrazole-3-carboxylic acid (ACI)
    • 3-Isopropyl-2H-pyrazole-3-carboxylic acid
    • PD182615
    • AKOS025394901
    • 5-(1-methylethyl)-1H-pyrazole-3-carboxylic acid
    • 3-isopropyl-1H-pyrazole-5-carboxylicacid
    • SR-01000597148
    • BDBM50211363
    • EN300-41163
    • 3-Isopropylpyrazole-5-carboxylic acid, 97%
    • BBL008246
    • DTXSID50918863
    • DB-011449
    • SR-01000597148-1
    • Oprea1_115867
    • 5-isopropyl-3-carboxyl-pyrazole
    • AB11579
    • STK501183
    • SMR000124646
    • J-517652
    • CHEMBL238002
    • MFCD02224142
    • CS-W006370
    • Z240119298
    • AKOS002436024
    • 5-propan-2-yl-1H-pyrazole-3-carboxylic acid
    • MLS000067212
    • 92933-47-6
    • 890590-91-7
    • HMS2480B08
    • H11619
    • BS-3854
    • SY027523
    • 1H-Pyrazole-5-carboxylic acid, 3-(1-methylethyl)-
    • Oprea1_070012
    • SCHEMBL1739326
    • 5-isopropylpyrazol-3-carboxylic acid
    • F0917-7551
    • AKOS000271363
    • MFCD05170240
    • HMS1378I20
    • MDL: MFCD02224142
    • 인치: 1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11)
    • InChIKey: CHWXKAHFWLSLOQ-UHFFFAOYSA-N
    • 미소: O=C(C1C=C(C(C)C)NN=1)O

계산된 속성

  • 정밀분자량: 154.07400
  • 동위원소 질량: 154.074227566g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 159
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 4
  • 소수점 매개변수 계산 참조값(XlogP): 1.2
  • 토폴로지 분자 극성 표면적: 66

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.247±0.06 g/cm3 (20 ºC 760 Torr),
  • 융해점: 153-157 °C (lit.)
  • 비등점: 153-157 ℃(lit.)
  • 플래시 포인트: 170.2°C
  • 굴절률: 1.558
  • 용해도: 극미용성(0.93g/l)(25ºC),
  • PSA: 65.98000
  • LogP: 1.23130
  • 용해성: 미확정

5-Isopropyl-1H-pyrazole-3-carboxylic acid 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H317
  • 경고성 성명: P280
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 43
  • 보안 지침: S36/37
  • 위험물 표지: Xi
  • 위험 등급:IRRITANT
  • 저장 조건:Sealed in dry,2-8°C
  • 위험 용어:R43

5-Isopropyl-1H-pyrazole-3-carboxylic acid 세관 데이터

  • 세관 번호:2933199090
  • 세관 데이터:

    중국 세관 번호:

    2933199090

    개요:

    2933199090. 기타 구조상 비조화 피리졸 환화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933199090. 구조물에는 수소화 여부와 관계없이 걸쭉하지 않은 피라졸 고리를 함유하고 있는 기타 화합물이다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-Isopropyl-1H-pyrazole-3-carboxylic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB218380-10 g
3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95%
92933-47-6
10g
€371.70 2022-06-11
Chemenu
CM189067-100g
5-Isopropyl-2H-pyrazole-3-carboxylic acid
92933-47-6 95%+
100g
$1205 2023-02-01
abcr
AB218380-250 mg
3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95%
92933-47-6
250MG
€75.70 2022-06-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064138-250mg
5-Isopropyl-1H-pyrazole-3-carboxylic acid
92933-47-6 98%
250mg
¥36 2023-02-17
abcr
AB218380-5 g
3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95%
92933-47-6
5g
€231.20 2022-06-11
Apollo Scientific
OR938480-5g
5-Isopropyl-2H-pyrazole-3-carboxylic acid
92933-47-6 99%
5g
£24.00 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFK16-25G
5-isopropyl-1H-pyrazole-3-carboxylic acid
92933-47-6 97%
25g
¥ 1,221.00 2023-04-12
abcr
AB497390-250mg
5-Isopropyl-1H-pyrazole-3-carboxylic acid; 98%
92933-47-6
250mg
€87.70 2023-09-02
Enamine
EN300-41163-0.5g
5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
92933-47-6 95.0%
0.5g
$19.0 2025-03-15
Enamine
EN300-41163-2.5g
5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
92933-47-6 95.0%
2.5g
$25.0 2025-03-15

5-Isopropyl-1H-pyrazole-3-carboxylic acid 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
참조
Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine
, World Intellectual Property Organization, , ,

합성회로 2

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
참조
Preparation of pyrazolo[4,3-d]pyrimidines for use in pharmaceutical compositions as kinase inhibitors and anticancer agents
, European Patent Organization, , ,

합성회로 3

반응 조건
참조
Studies on hypolipidemic agents. II. Synthesis and pharmacological properties of alkylpyrazole derivatives
Seki, Kunio; Isegawa, Junichi; Fukuda, Minoru; Ohki, Masahiko, Chemical & Pharmaceutical Bulletin, 1984, 32(4), 1568-77

합성회로 4

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 50 °C; 3 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
참조
Preparation of pyrazolopyrimidinones as phosphodiesterase 9 (PDE9) inhibitors for treating type 2 diabetes, metabolic syndrome, and cardiovascular disease.
, United States, , ,

합성회로 5

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  16 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors
, World Intellectual Property Organization, , ,

합성회로 6

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, rt
참조
Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor
van Herk, T.; Brussee, J.; van den Nieuwendijk, A. M. C. H.; van der Klein, P. A. M.; Ijzerman, A. P.; et al, Journal of Medicinal Chemistry, 2003, 46(18), 3945-3951

합성회로 7

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Hydrazine sulfate ;  45 min, 0 °C
참조
Preparation of substituted pyrazolo[4,3-e][1,4]diazepines as phosphodiesterase 4 inhibitors for treatment of obstructive bronchopneumopathy and asthma
, World Intellectual Property Organization, , ,

합성회로 8

반응 조건
참조
Synthesis, antibacterial activity and structure-activity relationships of N-substituted 4-diazopyrazole-5-carboxamides. 2
Baraldi, Pier Giovanni; Cacciari, Barbara; Leoni, Alberto; Recanatini, Maurizio; Roberti, Marinella; et al, Farmaco, 1991, 46(11), 1337-50

합성회로 9

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
참조
Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a
Skinner, Philip J.; Cherrier, Martin C.; Webb, Peter J.; Shin, Young-Jun; Gharbaoui, Tawfik; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623

합성회로 10

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  3 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
참조
The discovery of potent, selective, and orally bioavailable PDE9 inhibitors as potential hypoglycemic agents
De Ninno, Michael P.; Andrews, Melissa; Bell, Andrew S.; Chen, Yue; Eller-Zarbo, Cynthia; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(9), 2537-2541

합성회로 11

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, rt → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
참조
Preparation of pyrazolo[4,3-d]pyrimidin-7-ones as PDE9 inhibitors for treating cardiovascular disorders
, World Intellectual Property Organization, , ,

합성회로 12

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 50 °C; 3 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
참조
Preparation of pyrazolopyrimidinones as PDE9 inhibitors for treatment of insulin resistance syndrome and type 2 diabetes
, World Intellectual Property Organization, , ,

합성회로 13

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol
1.2 Reagents: Hydrazine hydrate (1:1)
1.3 Reagents: Sodium hydroxide Solvents: Water
참조
Agonist lead identification for the high affinity niacin receptor GPR109a
Gharbaoui, Tawfik; Skinner, Philip J.; Shin, Young-Jun; Averbuj, Claudia; Jung, Jae-Kyu; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4914-4919

합성회로 14

반응 조건
참조
A preparation of pyrrole and pyrazole derivatives, useful as D-amino acid oxidase (Daao) inhibitors
, United States, , ,

5-Isopropyl-1H-pyrazole-3-carboxylic acid Raw materials

5-Isopropyl-1H-pyrazole-3-carboxylic acid Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:92933-47-6)5-Isopropyl-1H-pyrazole-3-carboxylic acid
A844393
순결:99%/99%
재다:25g/100g
가격 ($):160.0/640.0
atkchemica
(CAS:92933-47-6)5-Isopropyl-1H-pyrazole-3-carboxylic acid
CL13515
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의